cis-3-Hexen-1-ol
Overview
Description
Mechanism of Action
Target of Action
cis-3-Hexen-1-ol, also known as (Z)-3-hexen-1-ol and leaf alcohol, is a colorless oily liquid with an intense grassy-green odor of freshly cut green grass and leaves . It is produced in small amounts by most plants and it acts as an attractant to many predatory insects . Therefore, the primary targets of this compound are various predatory insects.
Mode of Action
This compound interacts with its targets, the predatory insects, through olfactory cues. The compound is emitted by green plants when they are physically damaged . The strong aroma of freshly cut grass and leaves emitted by this compound attracts predatory insects .
Biochemical Pathways
This compound is a major plant volatile signaling molecule that can diffuse over long distances from plant to plant in gaseous form to mediate direct or indirect plant defense reactions . This article systematically expounded the this compound biosynthesis pathway and the calcium signal, jasmonic acid (JA) signal, and ethylene (ET) signal triggered in the process of plant defense response of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the behavioral changes of predatory insects. The compound attracts these insects, thereby indirectly defending the plant from herbivorous insects .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the physical state of the plant (e.g., whether it is damaged or not), the presence of predatory and herbivorous insects, and abiotic factors such as temperature, light, and wind conditions. For instance, physical damage to the plant triggers the emission of this compound .
Biochemical Analysis
Biochemical Properties
cis-3-Hexen-1-ol plays a significant role in biochemical reactions. It is widely found in fresh leaves of tea as an important allelochemical responding to mechanical injury . It contributes to the “green, grass and fresh” odor in vegetable food, such as grapes, passion fruits, and Toona sinensis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are significant. It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: One notable method for synthesizing cis-3-Hexen-1-ol involves the Birch reduction of alkyl phenyl ethers, followed by oxidative ring cleavage and reduction . The process includes:
Birch Reduction: The alkyl phenyl ether undergoes 1,4-ring reduction using an alkali metal solvated in an amine along with a proton source.
Oxidative Ring Cleavage: The 1,2-double bond is cleaved by selective oxidation, typically through ozonolysis, yielding an aldehyde ester.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency for use in various applications .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hexen-1-ol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Ozonolysis is commonly used for selective oxidation.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Sulfonyl halides are used for esterification reactions.
Major Products:
cis-3-Hexenal: Formed through oxidation.
Various Alcohol Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
cis-3-Hexen-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying green leaf volatiles and their reactions.
Medicine: Investigated for its potential therapeutic properties due to its natural origin and bioactivity.
Industry: Widely used in the flavor and fragrance industry to impart a fresh, green aroma to products.
Comparison with Similar Compounds
cis-3-Hexen-1-ol is unique due to its strong grassy odor and its role in plant defense. Similar compounds include:
trans-2-Hexenal: Has a similar odor but is more unstable and can isomerize from cis-3-hexenal.
Linalool: Another important aroma compound used in flavors and fragrances.
Citral: Known for its lemon-like odor and used in various applications.
This compound stands out due to its specific role in plant signaling and its intense grassy aroma, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
(Z)-hex-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLHIIWVXFIJGU-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022137 | |
Record name | (Z)-3-Hexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a powerful, grassy-green odour | |
Record name | 3-Hexen-1-ol, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hexen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | cis-3-Hexen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
156-157 °C, Boiling point: 55-56 °C at 9 mm Hg, 156.50 °C. @ 760.00 mm Hg | |
Record name | 3-Hexenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Hexen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
Flash Point: 130 °F/ 54 °C/closed cup/ | |
Record name | 3-Hexenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol and ether, Soluble in alcohol, propylene glycol, fixed oils, soluble in alcohol, propylene glycol and most fixed oils | |
Record name | 3-Hexenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-3-Hexen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.846 at 22/15 °C, 0.846-0.850 | |
Record name | 3-Hexenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-3-Hexen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Colorless liquid | |
CAS No. |
928-96-1 | |
Record name | cis-3-Hexen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hexenol | |
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Record name | cis-3-Hexen-1-ol | |
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Record name | 3-Hexen-1-ol, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (Z)-3-Hexen-1-ol | |
Source | EPA DSSTox | |
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Record name | cis-hex-3-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.994 | |
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Record name | 3-HEXEN-1-OL, (3Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V14F8G75P4 | |
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Record name | 3-Hexenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Hexen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cis-3-Hexen-1-ol contribute to the aroma of fruits?
A1: this compound is a key volatile compound found in various fruits, including strawberries, blackberries, and nectarines. It contributes to their characteristic "green" and "grassy" aroma. [, , , ]
Q2: Can genetic variations affect the perception of this compound?
A2: Yes, research has identified single nucleotide polymorphisms (SNPs) in the odorant receptor gene OR2J3 that are associated with the ability to detect this compound. Specifically, the haplotype of OR2J3 containing the T113A and R226Q substitutions can significantly impair the response to this compound. [, ]
Q3: How do fat mimetics influence the release of this compound in low-fat foods?
A3: Studies indicate that incorporating the fat mimetic Litesse® in low-fat emulsions can lead to a release of this compound comparable to that observed in emulsions with higher fat content. []
Q4: Does the aroma profile of this compound change in different food matrices?
A4: The perceived aroma of this compound can be influenced by the presence of other volatile compounds in complex food matrices, leading to synergistic, suppressive, or blending interactions. [] For example, in a savory flavor model, 4-hydroxy-2,5-dimethyl-3-furanone enhances the perception of this compound removal. []
Q5: How does the hydrophobicity of this compound affect its release in food emulsions?
A5: this compound exhibits moderate hydrophobicity. Studies have shown that its release in food emulsions is less influenced by the type of fat (animal or vegetable) compared to more hydrophobic or hydrophilic compounds. []
Q6: What role does this compound play in plant defense mechanisms?
A6: this compound is a green leaf volatile (GLV) released by plants, particularly when they are damaged or under stress. This release can attract natural enemies of herbivores, such as predators and parasitoids, ultimately contributing to plant defense. [, , , , , ]
Q7: Can drought stress influence the emission of this compound in plants?
A7: Yes, research has demonstrated that drought stress can induce increased emissions of this compound in ash-leaf maple seedlings. This altered volatile profile can influence the host selection behavior of insects, such as the Asian longhorned beetle. []
Q8: What is the atmospheric fate of this compound?
A9: this compound, like other unsaturated alcohols, is primarily oxidized in the atmosphere through reactions with ozone (O3), hydroxyl radicals (OH), and nitrate radicals (NO3), leading to the formation of secondary organic aerosols (SOAs). [, , , ]
Q9: How does the reactivity of this compound with ozone compare to other GLVs?
A10: this compound exhibits a moderate reaction rate with ozone compared to other GLVs. For instance, its reaction rate constant is lower than that of trans-2-hexen-1-ol but higher than those of trans-3-hexen-1-ol and 1-octen-3-ol. []
Q10: How significant is this compound as a precursor to SOA formation?
A11: While this compound is less abundant in plant emissions compared to other GLVs like cis-3-hexenylacetate, its oxidation product, 3-hydroxypropanal, is highly reactive and contributes significantly to SOA formation through hydration and oligomerization reactions. [, ]
Q11: What analytical techniques are commonly used to identify and quantify this compound?
A12: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify this compound in various matrices, including plant tissues, food samples, and atmospheric samples. Headspace solid-phase microextraction (HS-SPME) is often used as a pre-treatment method for volatile compound analysis. [, , , ]
Q12: Can this compound be used as a marker for adulteration in food products?
A13: Yes, research has demonstrated that the presence of this compound, along with 1-hexanol and trans-2-hexen-1-ol, can serve as a marker for the adulteration of red ginseng juice with cheaper plant extracts like deodeok and doraji. []
Q13: How can the understanding of this compound perception by insects be used in pest management?
A14: Research on the olfactory responses of insects to this compound can aid in developing attractants or repellents for pest management. For example, this compound is attractive to the strawberry leaf beetle, and this knowledge can be used to develop traps or monitoring systems. [, ]
Q14: What are the potential applications of biosensors based on odorant binding proteins (OBPs) that bind this compound?
A15: Recent research has explored the use of odorant binding proteins (OBPs) from insects, such as TcasOBP9A from the red flour beetle, which shows binding affinity for this compound, as sensing elements in biosensors. These biosensors hold potential for applications in detecting food contamination, early insect infestation, and food degradation. []
Q15: What are the implications of understanding GLV chemistry for climate change research?
A16: Studying GLVs like this compound and their role in SOA formation is crucial for understanding the complex interplay between biogenic emissions, atmospheric chemistry, and climate change. [] Accurate modeling of GLV emissions and their atmospheric fate can improve climate models and inform mitigation strategies.
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